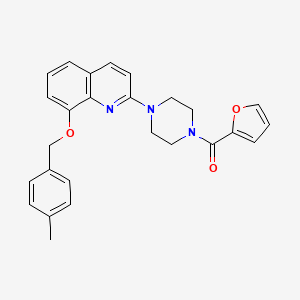![molecular formula C9H14O B2430165 Spiro[3.5]nonan-9-one CAS No. 7141-75-5](/img/structure/B2430165.png)
Spiro[3.5]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3.5]nonan-9-one is a chemical compound with the molecular formula C9H14O . It is a cyclic compound that contains a total of 25 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, and 1 ketone (aliphatic) .
Molecular Structure Analysis
The molecular structure of Spiro[3.5]nonan-9-one includes a four-membered ring and a six-membered ring connected at a single point . The compound has a molecular weight of 138.21 g/mol . The InChIKey, a unique identifier for the compound, is IPJCEPFNIQBJSQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Spiro[3.5]nonan-9-one has a molecular weight of 138.21 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has a topological polar surface area of 17.1 Ų .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Spiro[4.5]decane and spiro[4.4]nonane ring systems were synthesized using FeCl3-induced Nazarov cyclization, demonstrating the controlled synthesis of these compounds (Kuroda et al., 2000).
- A two-step synthesis method for spiro[3.5]nonane-6,8-dione was developed, showcasing the scalability of production to a pilot plant scale (Lehmann et al., 2003).
- The reaction of N-substituted 3-azabicyclo[3.3.1]nonan-9-ones with various nucleophiles led to the formation of spiro heterocyclic compounds, indicating potential for chemical diversity (Moskalenko & Boev, 2009).
Applications in Organic Light-Emitting Diodes (OLEDs) and Sensors :
- The application of spiro compounds in smart coatings for early detection of aluminum corrosion through "turn-on" fluorescence indicates their potential in material sciences and engineering (Augustyniak & Ming, 2011).
- Spiro[benzoanthracene–fluorene]-linked phenanthrene derivative, a spiro compound, was used in non-doped OLEDs, showing its utility in advanced electronic applications (Liang et al., 2014).
Medical Research and Drug Development :
- The spiro[pyrrolidine-3, 3´-oxindole] motif showed significant inhibitory activity against MCF-7 breast cancer cells, suggesting its potential in cancer treatment (Hati et al., 2016).
Pharmacology and Analgesics :
- The discovery of cebranopadol, a potent analgesic NOP and opioid receptor agonist, involved the optimization of spiro compounds, indicating their relevance in pain management (Schunk et al., 2014).
Propiedades
IUPAC Name |
spiro[3.5]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-1-2-5-9(8)6-3-7-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCEPFNIQBJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7141-75-5 |
Source


|
| Record name | spiro[3.5]nonan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-cyanophenyl)sulfanyl]acetamide](/img/structure/B2430083.png)
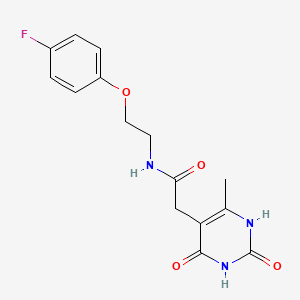

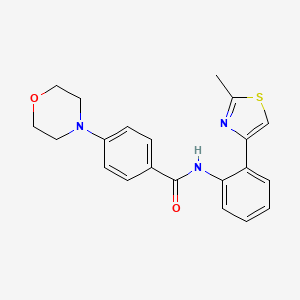

![3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2430090.png)
![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)
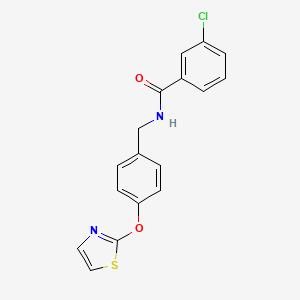
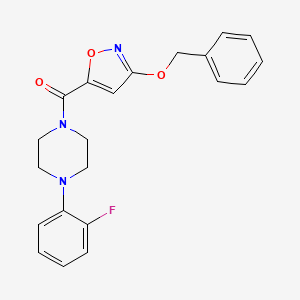

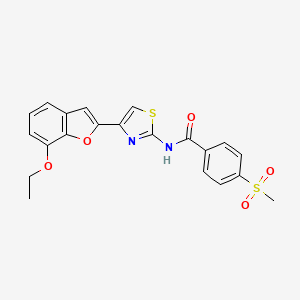
![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)
![2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide](/img/structure/B2430103.png)
